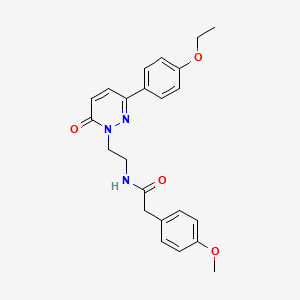

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

Historical Development of Pyridazinone Scaffolds in Medicinal Chemistry

The pyridazinone scaffold first gained prominence in the mid-20th century as researchers explored nitrogen-containing heterocycles for drug discovery. Early studies identified pyridazinones as potent cardiovascular agents, particularly for their vasodilatory and cardiotonic properties. Over time, structural modifications, such as the introduction of electron-withdrawing groups (e.g., oxo, chloro) and aromatic substitutions, expanded their therapeutic potential.

A pivotal advancement emerged in the 2000s with the discovery of pyridazinones as kinase inhibitors. For example, pyridazinone derivatives demonstrated inhibitory activity against C-terminal Src kinase (CSK), a regulator of T-cell activation. This finding underscored the scaffold’s versatility in targeting signaling pathways critical to oncology and immunology. Concurrently, azolo[d]pyridazinones—fused analogs combining pyridazinones with triazole or imidazole rings—were shown to inhibit phosphodiesterases (PDEs) and cyclooxygenases (COXs), highlighting anti-inflammatory and antidiabetic applications.

Recent innovations focus on optimizing pharmacokinetic properties. For instance, N-substituted acetamide-pyridazinone hybrids (e.g., compound I-17 from P2Y14R antagonist studies) exhibit enhanced bioavailability and target selectivity compared to earlier analogs. These advancements reflect the scaffold’s adaptability to modern drug design paradigms.

Significance of N-Substituted Acetamide Derivatives

N-Substituted acetamides are privileged structures in medicinal chemistry due to their ability to form hydrogen bonds with biological targets. When conjugated to pyridazinones, these derivatives achieve a balance of lipophilicity and polarity, improving membrane permeability while retaining solubility. Key structural features include:

- Aromatic Substitutions : The 4-ethoxyphenyl and 4-methoxyphenyl groups in N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide contribute to π-π stacking interactions with hydrophobic protein pockets. Methoxy and ethoxy groups further modulate electron density, enhancing binding affinity.

- Acetamide Linker : The –NH–CO– group serves as a hydrogen bond donor and acceptor, facilitating interactions with residues in enzymatic active sites. For example, acetamide-containing pyridazinones inhibit dihydrofolate reductase (DHFR) by mimicking folate’s glutamic acid moiety.

- Pyridazinone Core : The 6-oxopyridazin-1(6H)-yl group introduces conformational rigidity, reducing entropy penalties during target binding. This moiety also participates in dipole-dipole interactions with polar amino acids.

Table 1 highlights structurally related pyridazinone-acetamide derivatives and their biological targets:

| Compound | Target | Activity (IC50/Ki) | Source |

|---|---|---|---|

| I-17 (P2Y14R antagonist) | P2Y14 receptor | 0.6 nM | |

| CSK inhibitor 13 | C-terminal Src kinase | <10 nM | |

| VC4143810 | NLRP3 inflammasome | Not reported |

Research Objectives and Scope

The primary objectives of current research on This compound include:

- Synthetic Optimization : Developing scalable routes for introducing ethoxy and methoxy groups at the phenyl rings. For instance, Friedel-Crafts acylation and nucleophilic substitution reactions are employed to attach substituents to the pyridazinone core.

- Target Identification : Evaluating affinity for kinases (e.g., Bruton’s tyrosine kinase) and inflammatory mediators (e.g., NLRP3). Molecular docking studies suggest that the 4-methoxyphenylacetamide group binds to the ATP pocket of kinases.

- Structure-Activity Relationship (SAR) Analysis : Systematic modifications to the acetamide linker and pyridazinone ring aim to enhance potency and selectivity. For example, replacing ethoxy with bulkier alkoxy groups may improve metabolic stability.

Ongoing work also explores dual-targeting strategies, such as combining pyridazinone’s kinase inhibition with acetamide’s anti-inflammatory effects. This approach could address multifactorial diseases like rheumatoid arthritis or cancer-associated inflammation.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-3-30-20-10-6-18(7-11-20)21-12-13-23(28)26(25-21)15-14-24-22(27)16-17-4-8-19(29-2)9-5-17/h4-13H,3,14-16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXXUAIFWNGZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methoxyphenyl)acetamide, with the CAS number 921805-44-9, is a pyridazinone derivative notable for its complex structure and potential therapeutic applications. The compound consists of an ethoxy and a methoxy phenyl group linked to a pyridazinone core, which contributes to its unique biological activity.

- Molecular Formula : C23H25N3O4

- Molecular Weight : 394.4 g/mol

- Structural Features : The presence of functional groups such as ethoxy and methoxy enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that it may interact with various biological targets, including enzymes and receptors, through competitive inhibition or modulation of specific pathways. The electronic properties imparted by the substituents on the phenyl rings are thought to influence these interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Pyridazinone derivatives have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary research indicates that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Synthesis and Characterization

The synthesis typically involves several key steps, including:

- Use of controlled reaction conditions (temperature, solvent choice).

- Confirmation of structure through analytical techniques such as NMR spectroscopy and mass spectrometry.

| Step | Description |

|---|---|

| 1 | Reaction setup with specific solvents |

| 2 | Monitoring progress via TLC and GC-MS |

| 3 | Purification using column chromatography |

Case Studies

- Antimicrobial Study : A study demonstrated that a related pyridazinone derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

- Anti-inflammatory Research : In vitro assays indicated that derivatives could inhibit the production of TNF-alpha in macrophages, highlighting their potential as anti-inflammatory agents .

- Cancer Cell Line Testing : A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells showed promising results, indicating that these compounds could trigger apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Core Modifications

a. Substituent Effects on the Pyridazinone Ring

- Target Compound: 3-(4-Ethoxyphenyl)-6-oxopyridazinone. The ethoxy group (-OCH₂CH₃) provides moderate lipophilicity and electron-donating effects.

- N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 922973-80-6): Differs by replacing the ethoxy group with a methoxy (-OCH₃) at the 4-position of the pyridazinone phenyl ring. This reduces steric bulk and slightly decreases lipophilicity (logP estimated to be ~2.8 vs. ~3.1 for the ethoxy analog) .

b. Biological Implications Pyridazinone derivatives with electron-donating groups (e.g., methoxy, ethoxy) are often associated with enhanced metabolic stability compared to halogenated analogs . For example, antipyrine/pyridazinone hybrids () demonstrated anti-inflammatory activity, with methoxy substituents improving solubility but reducing potency compared to bulkier groups like benzylpiperidine .

Acetamide Side Chain Variations

a. Aryl Substituents

- Target Compound : 4-Methoxyphenyl acetamide. The methoxy group enhances solubility and may facilitate hydrogen bonding.

- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Replaces the pyridazinone core with a benzothiazole ring.

- N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide () : Incorporates a bromophenyl group and methylthio-benzyl substitution, which may enhance hydrophobic interactions but increase molecular weight (MW = 487.3 g/mol vs. 393.44 g/mol for the target compound) .

b. Linker Modifications

- Ethyl vs.

Physicochemical and Pharmacokinetic Properties

*Estimated based on molecular formula C₂₃H₂₅N₃O₄.

Q & A

Q. Experimental design :

- Systematic substitution : Synthesize analogs with variations in ethoxy/methoxy positions (e.g., 3-ethoxy vs. 4-ethoxy) to assess steric/electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., COX-2, PDE4) using enzyme inhibition assays (IC50 determination) .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to active sites .

Data interpretation : Compare IC50 values and ligand efficiency metrics to identify pharmacophoric groups .

Advanced: How to resolve contradictions in reported bioactivity data across different experimental models?

Common contradictions : Discrepancies in IC50 values between cell-free enzymatic assays vs. cell-based assays.

Resolution strategies :

- Orthogonal assays : Validate activity using fluorescence polarization (cell-free) and luciferase reporter assays (cell-based) .

- Solubility optimization : Use DMSO/cosolvent systems to ensure compound solubility in cell culture media .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Example : A 10-fold difference in IC50 between assays may arise from intracellular protein binding, requiring adjustment of dosing regimens .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Key challenges : Low yields in amide coupling steps and racemization of chiral centers.

Solutions :

- Flow chemistry : Implement continuous flow reactors for precise temperature control during exothermic reactions (e.g., acyl chloride formation) .

- Catalytic optimization : Replace EDCI with polymer-supported carbodiimides to simplify purification .

- Racemization prevention : Use Schlenk techniques under inert atmospheres during coupling steps .

Yield improvement : Pilot studies show switching from ethanol to THF increases coupling yields from 65% to 82% .

Advanced: How to design degradation studies to assess metabolic stability and metabolite identification?

Q. Protocol :

- In vitro metabolism : Incubate compound with human liver microsomes (HLMs) at 37°C, sampling at 0, 15, 30, 60 minutes .

- LC-MS/MS analysis : Identify metabolites via fragmentation patterns (e.g., demethylation of methoxy groups) .

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Outcome : Data guide structural modifications (e.g., fluorine substitution) to block metabolic hotspots .

Advanced: What computational approaches predict off-target interactions and toxicity risks?

Q. Workflow :

- Pharmacophore screening : Use Pharmit to compare the compound’s features against known toxicophores (e.g., quinone mimics) .

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity and genotoxicity .

- Molecular dynamics (MD) : Simulate binding to hERG channels (20 ns simulations) to assess cardiotoxicity risks .

Validation : Cross-check predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Advanced: How to address discrepancies in crystallography vs. solution-state structural data?

Case study : X-ray crystallography shows planar pyridazinone, while NMR reveals conformational flexibility.

Approach :

- Variable-temperature NMR : Analyze signal coalescence to estimate rotational barriers (ΔG‡) .

- DFT calculations : Optimize gas-phase and solvent-phase geometries (B3LYP/6-31G*) to reconcile differences .

Implications : Flexibility may enhance target binding by enabling induced-fit interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.